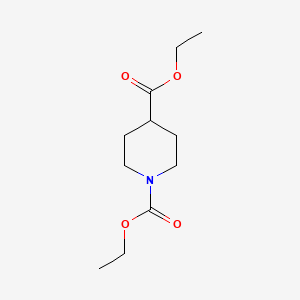
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is a chemical compound belonging to the piperidine family, which is a class of heterocyclic organic compounds. Piperidines are known for their significant roles in medicinal, synthetic, and bio-organic chemistry. This compound is characterized by its piperidine ring structure with two carboxylic acid ester groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1,4-dicarboxylic acid diethyl ester typically involves the reaction of piperidine with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the esterification process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form piperidine-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidine-1,4-dicarboxylic acid.
Reduction: Piperidine-1,4-dicarbinol.
Substitution: Various piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine-1,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active piperidine-1,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Piperidine-3,4-dicarboxylic acid diethyl ester
- Piperidine-2,6-dicarboxylic acid diethyl ester
- Pyridine-3,4-dicarboxylic acid diethyl ester
Comparison: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
diethyl piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-15-10(13)9-5-7-12(8-6-9)11(14)16-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
HTGQADRJVAFFPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



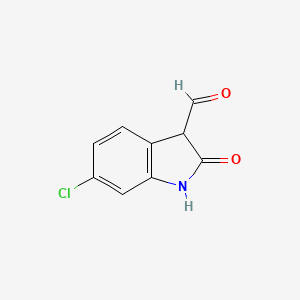
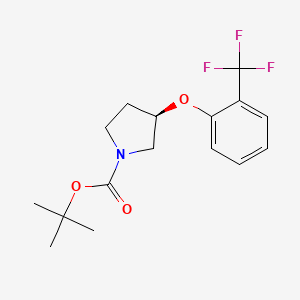
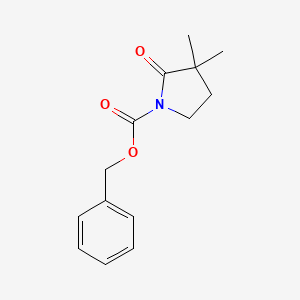
![4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B8813066.png)
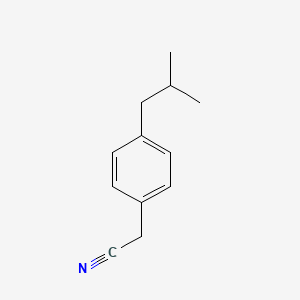

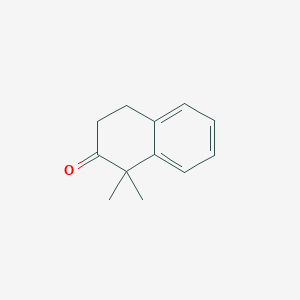
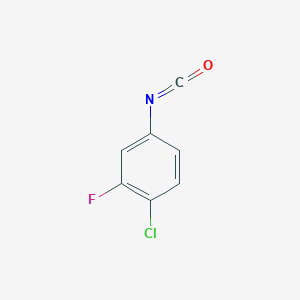
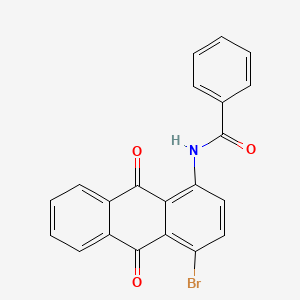
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyridine](/img/structure/B8813092.png)

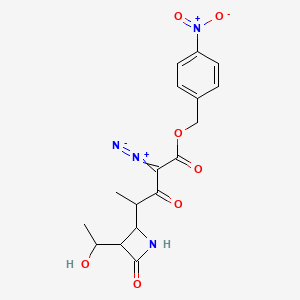
![3,6,6,9-Tetramethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B8813118.png)
